molecular formula C16H22BrN3O2 B5324884 N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Cat. No. B5324884
M. Wt: 368.27 g/mol
InChI Key: DWHCILLJBRNPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of piperidine carboxamides, which have been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide acts as a selective antagonist of the delta-opioid receptor, which is a type of opioid receptor that is primarily involved in the regulation of pain and mood. By blocking the activity of this receptor, this compound is able to reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. It has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is its potency and selectivity for the delta-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and inflammation. However, one limitation is that it is a synthetic compound, which may limit its applicability in certain experimental systems.

Future Directions

There are several potential future directions for research on N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One area of interest is the development of more potent and selective delta-opioid receptor antagonists for the treatment of chronic pain and inflammation. Another area of interest is the investigation of the potential role of this receptor in other disease states, such as addiction and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with N,N-dimethylpiperidine in the presence of a base. The resulting intermediate is then treated with diethylamine and acetic anhydride to yield the final product.

Scientific Research Applications

N~4~-(4-bromo-3-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

4-N-(4-bromo-3-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c1-11-10-13(4-5-14(11)17)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHCILLJBRNPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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